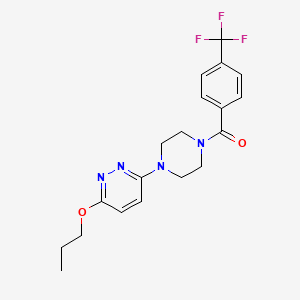
(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, also known as PPTM, is a chemical compound that has shown promising results in scientific research. PPTM has been found to have potential applications in the fields of pharmacology and medicinal chemistry.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, focusing on six unique applications:
Antitumor Activity
Research has shown that derivatives of piperazine, such as (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, exhibit significant antitumor properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation and inducing apoptosis . This makes them promising candidates for the development of new anticancer drugs.
Antibacterial Applications
This compound has demonstrated potent antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell walls and inhibiting essential enzymes, making it a potential candidate for treating bacterial infections, especially those resistant to conventional antibiotics .
Antifungal Properties
The antifungal activity of this compound has been explored, showing effectiveness against several fungal pathogens. It inhibits fungal growth by targeting specific enzymes involved in cell wall synthesis, which could be beneficial in developing treatments for fungal infections .
Anti-inflammatory Effects
Studies have indicated that (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, making it useful in treating inflammatory diseases .
Antitubercular Activity
This compound has shown promise as an antitubercular agent. It inhibits the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes, offering a potential new treatment for tuberculosis, especially in drug-resistant cases .
Neuroprotective Applications
Research has suggested that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Hypotensive Effects
In animal studies, derivatives of this compound have been shown to lower blood pressure. This hypotensive effect is achieved by modulating vascular resistance and cardiac output, indicating potential use in treating hypertension .
Agrochemical Uses
Beyond medical applications, this compound has potential uses in agriculture as a pesticide or herbicide. Its ability to disrupt essential biological processes in pests and weeds makes it a valuable tool for crop protection .
Propiedades
IUPAC Name |
[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-2-13-28-17-8-7-16(23-24-17)25-9-11-26(12-10-25)18(27)14-3-5-15(6-4-14)19(20,21)22/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMNXHFBWLXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2697141.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)
![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)
![8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2697144.png)
![2-((3-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697146.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)
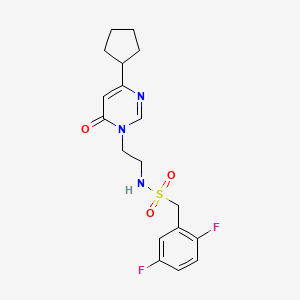
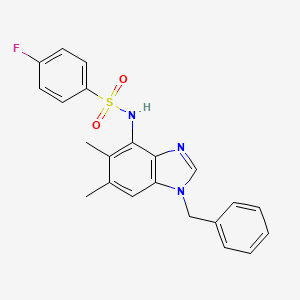
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)
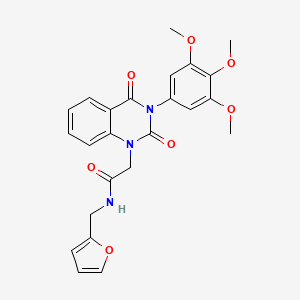
![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)
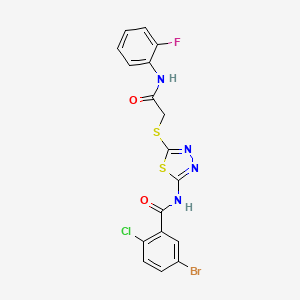
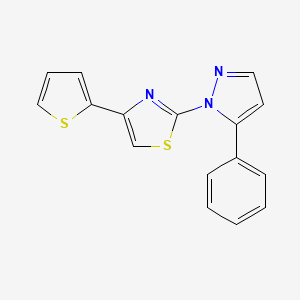
![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2697159.png)